Quizartinib
Descripción
Chemical Structure and Physicochemical Properties
Molecular Architecture and Stereochemical Features
Core Scaffold Analysis: Isoxazole-Imidazobenzothiazole-Urea Hybrid System
The molecular architecture of quizartinib is constructed around a sophisticated hybrid system that integrates three distinct heterocyclic domains through strategic linker moieties. The compound features a 5-tert-butyl-1,2-oxazol-3-yl (isoxazole) terminus connected via a urea bridge to a 4-[7-[2-(morpholin-4-yl)ethoxy]imidazo[2,1-b]benzothiazol-2-yl]phenyl system. This unique arrangement creates a bis-aryl urea scaffold where the isoxazole ring serves as the "tail" region while the imidazobenzothiazole moiety functions as the "head" group.
The tert-butyl substituent on the isoxazole ring adopts a specific spatial orientation that is critical for the compound's three-dimensional structure. Crystallographic analysis reveals that this bulky substituent is positioned to interact with hydrophobic pockets, creating favorable van der Waals interactions. The urea linker between the phenyl and isoxazole rings exhibits restricted rotation due to partial double-bond character, contributing to the overall rigidity of the molecule.
The morpholinoethoxy substituent attached to the imidazobenzothiazole system provides aqueous solubility while maintaining the compound's selectivity profile. This side chain extends into solvent-accessible regions and contributes to the compound's pharmacokinetic properties through its hydrophilic character. The conjugation between the imidazobenzothiazole and the middle phenyl ring restricts conformational flexibility, creating a relatively rigid molecular framework.
Crystallographic Characterization from X-ray Diffraction Studies
X-ray crystallographic investigations have provided detailed insights into the three-dimensional structure of this compound, particularly when complexed with protein targets. The compound adopts a canonical type II binding mode with the imidazobenzothiazole "head" occupying adenine binding regions and the tert-butyl-isoxazole "tail" residing in allosteric back pockets. Crystal structure analysis reveals that the terminal tert-butyl group is surrounded by hydrophobic side-chains, indicating favorable hydrophobic interactions.
The co-crystal structure demonstrates that this compound stabilizes an inactive conformation characterized by the "DFG-out" orientation, which is maintained through extensive hydrogen bonding networks. The urea linker forms bidentate hydrogen bonds with polar backbone atoms, while the middle phenyl ring establishes edge-to-face interactions with aromatic residues. This binding mode places the imidazobenzothiazole group in a narrow cleft, where it recruits water molecules to form additional hydrogen bonding interactions.
Crystallographic data indicates that the compound lacks a readily identifiable adenine-like moiety, yet achieves specific binding through a unique water-mediated interaction pattern. The structure reveals that the imidazobenzothiazole group utilizes a water molecule to form bidentate hydrogen bonds, representing an unconventional but highly effective binding strategy. This crystallographic evidence has been deposited in the Protein Data Bank under accession code 4XUF.
Tautomeric Forms and Conformational Flexibility
The structural analysis of this compound reveals limited conformational flexibility due to the presence of multiple aromatic rings and the urea linker system. The compound primarily exists in a single tautomeric form under physiological conditions, with the urea group maintaining its standard keto form rather than undergoing tautomerization to enol forms. The conjugation between the imidazobenzothiazole and phenyl ring systems restricts rotation around the connecting bonds, resulting in a relatively planar arrangement of these aromatic components.
The isoxazole ring system exhibits minimal conformational variability, with the tert-butyl substituent adopting a preferred conformation that minimizes steric interactions. Molecular dynamics simulations suggest that the compound maintains its overall conformation in solution, with only minor fluctuations observed in the morpholinoethoxy side chain. The urea bridge demonstrates restricted rotation due to partial double-bond character, contributing to the overall rigidity of the molecular framework.
Electronic Properties and Quantum Chemical Calculations
Quantum chemical calculations have provided insights into the electronic properties of this compound, revealing important characteristics related to its molecular reactivity and binding behavior. While comprehensive frontier molecular orbital analysis comparable to other kinase inhibitors has not been extensively published, available computational studies suggest that the compound exhibits moderate electronic reactivity consistent with its selective binding profile.
The electron density distribution in this compound is influenced by the presence of multiple heteroatoms and aromatic systems. The imidazobenzothiazole moiety likely serves as an electron-rich region due to the presence of nitrogen and sulfur atoms, while the isoxazole ring contributes to the compound's electronic character through its heterocyclic nature. The morpholine ring provides additional electron density through its nitrogen atom, contributing to the overall electronic properties of the molecule.
Computational analysis suggests that the compound's electronic properties are optimized for specific molecular recognition events, particularly through π-π stacking interactions and hydrogen bonding networks. The distribution of electron density across the aromatic systems facilitates edge-to-face interactions with aromatic residues, while the heteroatoms provide sites for hydrogen bonding interactions.
Solubility Profile and Partition Coefficients
This compound exhibits distinctive solubility characteristics that reflect its complex molecular structure and the presence of both hydrophilic and hydrophobic domains. The compound demonstrates limited solubility in aqueous systems, with solubility being highly pH-dependent due to the presence of ionizable groups. In organic solvents, this compound shows variable solubility depending on the solvent polarity and hydrogen bonding capacity.
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Ethanol | 0.25 | Limited solubility |
| Dimethyl sulfoxide | 30 | Good solubility |
| Dimethyl formamide | 50 | Excellent solubility |
| Aqueous buffers | <0.25 | Sparingly soluble |
| DMF:PBS (1:3) | 0.25 | Improved aqueous solubility |
The compound's aqueous solubility is particularly limited, with practical insolubility observed at pH values of 2 and higher. At pH 1, this compound demonstrates very slight solubility, reflecting the protonation of basic nitrogen atoms in the molecule. The poor aqueous solubility necessitates the use of co-solvents or salt forms for practical applications requiring aqueous solutions.
Partition coefficient studies indicate that this compound is highly lipophilic, with calculated LogP values suggesting favorable partitioning into lipid phases. This lipophilicity contributes to the compound's membrane permeability characteristics while also presenting challenges for aqueous formulation development.
Salt Forms and Polymorphism: Dihydrochloride Hydrate Characterization
The dihydrochloride salt of this compound has been extensively characterized and represents the primary salt form used in pharmaceutical applications. This compound dihydrochloride possesses a molecular formula of C₂₉H₃₄Cl₂N₆O₄S with a molecular weight of 633.6 daltons, representing a significant increase from the free base molecular weight of 560.7 daltons. This salt formation occurs through protonation of basic nitrogen atoms within the molecular structure, likely involving the morpholine nitrogen and possibly nitrogen atoms within the heterocyclic ring systems.
The dihydrochloride salt exhibits improved handling characteristics compared to the free base, appearing as a white to off-white solid with enhanced stability properties. X-ray powder diffraction analysis and thermal analysis studies have confirmed the crystalline nature of this salt form, though detailed polymorphic analysis has not been extensively published in the available literature.
| Property | Free Base | Dihydrochloride Salt |
|---|---|---|
| Molecular Weight | 560.7 | 633.6 |
| Appearance | - | White to off-white solid |
| pH Solubility | Insoluble pH >2 | Very slightly soluble pH 1 |
| Ethanol Solubility | 0.25 mg/mL | Very slightly soluble |
| pKa Values | - | 4.75 and 3.16 |
The salt form demonstrates significantly altered solubility characteristics compared to the free base. The aqueous solubility of this compound dihydrochloride decreases markedly with increasing pH, reflecting the deprotonation of the salt form under basic conditions. At physiological pH, the compound reverts to its poorly soluble free base form, necessitating careful consideration of formulation strategies.
The dihydrochloride salt also exhibits very slight solubility in ethanol, indicating that even polar organic solvents provide limited dissolution of this salt form. This characteristic suggests strong intermolecular interactions within the crystalline lattice of the salt, potentially involving both ionic interactions between the protonated base and chloride anions, as well as hydrogen bonding networks between adjacent molecules.
Propiedades
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWXJKQAOSCOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241746 | |
| Record name | Quizartinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950769-58-1 | |
| Record name | Quizartinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=950769-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quizartinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950769581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quizartinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12874 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quizartinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUIZARTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LA4O6Q0D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Isoxazole Ring Formation
The 5-(tert-butyl)isoxazol-3-amine is prepared from ethyl acetoacetate through a sequential Claisen condensation and cyclization with hydroxylamine hydrochloride.
Amination and Purification
The tert-butylisoxazole intermediate undergoes nitration followed by catalytic hydrogenation (Pd/C, H₂) to introduce the amine group. Purification via recrystallization in hexane/ethyl acetate affords the final fragment (purity: >98%).
Construction of the Imidazo[2,1-b]benzothiazole Core
Benzothiazole Precursor Synthesis
2-Amino-4-bromobenzenethiol is condensed with α-bromoketones to form the benzothiazole backbone. For example, reaction with 2-bromoacetophenone in DMF at 120°C yields 2-phenylbenzothiazole (yield: 82%).
Imidazo Ring Formation
The imidazo[2,1-b]benzothiazole system is assembled via a Gabriel synthesis:
- Bromination : NBS-mediated bromination at the 7-position (yield: 75%).
- Cyclocondensation : Reaction with ethyl glyoxalate and ammonium acetate in acetic acid forms the imidazo ring (yield: 68%).
Introduction of the Morpholinoethoxy Side Chain
Etherification Reaction
The 7-hydroxyimidazo[2,1-b]benzothiazole intermediate undergoes alkylation with 2-chloroethylmorpholine using K₂CO₃ in DMF at 80°C (yield: 85–90%). Alternative Mitsunobu conditions (DIAD, PPh₃) improve regioselectivity but require higher costs.
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling (XPhos Pd G2, K₂CO₃) links the functionalized benzothiazole to 4-iodophenylboronic acid, yielding the 4-(imidazo[2,1-b]benzothiazol-2-yl)phenyl intermediate (yield: 76%).
Urea Linkage Formation
Isocyanate Generation
The 4-(imidazo[2,1-b]benzothiazol-2-yl)aniline is treated with triphosgene in dichloromethane to generate the aryl isocyanate in situ (yield: 88%).
Urea Coupling
Reaction of the isocyanate with 5-(tert-butyl)isoxazol-3-amine in THF at 0°C–25°C affords this compound (yield: 74–80%). Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH) followed by recrystallization in ethanol yields the final product (purity: ≥98%).
Reaction Optimization and Scalability
Catalytic Systems
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield Improvement (%) |
|---|---|---|---|
| Isoxazole cyclization | Ethanol | 80 | 72 → 85 |
| Suzuki coupling | 1,4-Dioxane/H₂O | 100 | 68 → 76 |
| Urea formation | THF | 25 | 70 → 80 |
Analytical Characterization
Spectroscopic Validation
Crystallography
Single-crystal X-ray analysis confirms the planar urea linkage and tert-butylisoxazole orientation (PDB ligand: 6X7E).
Industrial-Scale Production Challenges
Purification Limitations
Environmental Considerations
- Phosgene alternatives : Triphosgene reduces toxicity but generates HCl, requiring neutralization.
Análisis De Reacciones Químicas
Tipos de Reacciones
Quizartinib experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas controladas, niveles de pH específicos y el uso de catalizadores para mejorar las velocidades de reacción.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de N-óxido de quinolina, mientras que la reducción puede producir varias formas hidrogenadas del compuesto.
Aplicaciones Científicas De Investigación
First-Line Treatment for Newly Diagnosed AML
Quizartinib is approved as a first-line treatment for adults with newly diagnosed FLT3-ITD-positive AML. It is administered in combination with standard chemotherapy regimens, including cytarabine and anthracycline during induction therapy, followed by consolidation therapy with cytarabine. The QuANTUM-First trial demonstrated that this compound significantly improves overall survival compared to placebo.
- Overall Survival Data : In the QuANTUM-First trial, median overall survival was 31.9 months for patients treated with this compound versus 15.1 months for those receiving placebo (hazard ratio 0.78; 95% CI 0.62-0.98) .
Maintenance Therapy
Following consolidation therapy, this compound can be used as maintenance therapy to prolong remission duration and improve quality of life. This approach has shown promise in maintaining disease control and preventing relapse .
Relapsed/Refractory AML
In patients with relapsed or refractory FLT3-ITD-positive AML, this compound has been evaluated as a monotherapy in the QuANTUM-R trial. Results indicated that this compound improved overall survival compared to salvage chemotherapy, establishing its role as an effective treatment option in this setting .
Safety Profile
The safety profile of this compound has been assessed across multiple studies. Common adverse events include hematologic toxicities such as febrile neutropenia and infections. However, the incidence of grade 3 or higher adverse events was comparable between this compound and placebo groups .
Patient-Reported Outcomes
The impact of this compound on patient-reported outcomes (PROs) was also evaluated in the QuANTUM-First trial. Although improvements in global health status and symptom burden were observed, these did not reach statistical significance when compared to placebo . Notably, patients receiving this compound reported slower deterioration in cognitive function and quality of life measures over time.
Comparative Efficacy
A summary of key findings from clinical trials evaluating this compound is presented below:
| Trial | Population | Overall Survival (Months) | Complete Remission Rate | Adverse Events |
|---|---|---|---|---|
| QuANTUM-First | Newly diagnosed FLT3-ITD-positive AML | 31.9 (this compound) vs 15.1 (placebo) | Higher with this compound | Comparable between arms |
| QuANTUM-R | Relapsed/refractory FLT3-ITD-positive AML | Improved vs salvage chemotherapy | Not specified | Similar rates |
Mecanismo De Acción
Quizartinib ejerce sus efectos inhibiendo selectivamente la tirosina quinasa receptora FLT3. Esta inhibición bloquea las vías de señalización descendentes que promueven la proliferación y supervivencia celular. Los objetivos moleculares primarios incluyen las mutaciones FLT3-ITD, que se encuentran comúnmente en pacientes con LMA. Al inhibir estos objetivos, this compound induce la apoptosis y reduce la proliferación de células leucémicas .
Comparación Con Compuestos Similares
Quizartinib vs. Midostaurin
- Target Specificity : this compound selectively inhibits FLT3-ITD, while midostaurin (a first-generation type I inhibitor) targets both FLT3-ITD and -TKD mutations .
- Clinical Outcomes: In newly diagnosed AML, this compound + chemotherapy improved median OS (31.9 vs. 15.1 months for placebo + chemotherapy) in QuANTUM-First . Midostaurin + chemotherapy in the RATIFY trial showed a 23% reduction in mortality risk, but direct comparisons are lacking . Composite complete remission (CRc) rates for this compound monotherapy in R/R AML (48–53%) exceed midostaurin’s historical rates (~20–30%) .
This compound vs. Gilteritinib
- Resistance Profiles :
- This compound is less effective against FLT3-F691L gatekeeper mutations, whereas gilteritinib retains partial activity .
- In FLT3-ITD+ R/R AML, both agents show similar CRc rates (~48–53% for this compound; ~54% for gilteritinib) but differ in OS (this compound: 6.2 months vs. salvage chemotherapy; gilteritinib: 9.3 months vs. chemotherapy) .
Pharmacokinetics and Drug Interactions
- Dosing Flexibility : this compound’s 30–60 mg/day range shows comparable efficacy, allowing dose reductions for safety .
- Drug Interactions: Coadministration with lansoprazole (proton pump inhibitor) reduces this compound’s Cmax by 13.9% and AUC by 6.0% . CYP3A inhibitors (e.g., fluconazole) cause minor PK changes (~10% increase in T1/2), unlike midostaurin, which requires dose adjustments with strong CYP3A inhibitors .
Resistance Mechanisms
- FLT3-F691L Mutation: Reduces this compound’s binding affinity (ΔGbinding = -6.35 kcal/mol vs.
- Prior FLT3 TKI Exposure : CRc rates drop to 33–36% in this compound-treated patients with prior FLT3 inhibitor exposure vs. 48–53% in naïve patients .
Combination Therapies
Actividad Biológica
Quizartinib, also known as AC220, is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3), primarily utilized in the treatment of acute myeloid leukemia (AML) with FLT3 internal tandem duplication (ITD) mutations. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.
This compound operates by binding to the FLT3 receptor, particularly stabilizing its inactive conformation. This action prevents autophosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival in leukemic cells. Importantly, this compound exhibits selective inhibition of FLT3 while having at least a tenfold lower affinity for other receptor tyrosine kinases (RTKs), such as c-KIT and RET .
Phase I Studies
Multiple phase I clinical trials have assessed the safety and efficacy of this compound in patients with relapsed or refractory AML. Key findings from these studies include:
- Patient Demographics : In a study involving 76 patients with a median age of 60 years, this compound was administered at escalating doses ranging from 12 to 450 mg/day .
- Response Rates : this compound demonstrated significant clinical activity, particularly in patients harboring FLT3-ITD mutations. The overall response rate was approximately 40% in this population .
- Complete Remission : In another trial, a composite complete remission (CRc) rate of 25% was observed among participants treated with this compound in combination with standard chemotherapy .
Efficacy Data Table
| Study Type | Patient Population | Dose Range (mg/day) | CRc Rate (%) | Median Overall Survival (weeks) |
|---|---|---|---|---|
| Phase I Trial 1 | Relapsed/Refractory AML | 12 - 450 | 40 | Not reported |
| Phase I Trial 2 | Newly Diagnosed AML | 60 (escalated) | 25 | 34 weeks |
| Phase I Trial 3 | Mixed FLT3 Status | Variable | Not specified | Not reported |
Safety Profile
The safety profile of this compound has been characterized by manageable toxicity levels. Common adverse events include:
- Hematological Toxicities : Thrombocytopenia and neutropenia were frequently observed.
- Cardiovascular Effects : Prolongation of the corrected QT interval (QTc) has been noted, necessitating monitoring during treatment .
- Serious Adverse Events : In one study, serious side effects were reported in approximately 32% of participants, with some requiring treatment discontinuation due to severe complications .
Case Studies
- Case Study on Efficacy : A patient with relapsed AML and FLT3-ITD mutation received this compound as part of a clinical trial. After three cycles, the patient achieved CRc and remained disease-free for over six months before relapse occurred.
- Case Study on Safety : Another patient experienced significant thrombocytopenia after two weeks on this compound at a dose of 60 mg/day. The dose was adjusted to manage this adverse effect, demonstrating the need for careful monitoring and dose adjustments based on individual tolerance.
Summary of Findings
This compound represents a significant advancement in targeted therapy for AML, particularly in patients with FLT3 mutations. Its selective inhibition of FLT3 kinase activity translates into meaningful clinical responses while maintaining an acceptable safety profile. Ongoing studies are essential to further elucidate its long-term efficacy and safety in larger populations.
Q & A
Basic Research Questions
Q. What are the primary molecular targets and mechanisms of action of Quizartinib in FLT3-ITD-positive AML, and how can researchers validate target specificity in vitro?
- Methodological Guidance :
-
Use kinase profiling assays (e.g., competitive binding assays or phospho-kinase arrays) to identify off-target effects.
-
Validate FLT3 inhibition via Western blotting for phospho-FLT3 (Tyr589/591) in cell lines (e.g., MV4-11) .
-
Compare IC50 values across FLT3-ITD vs. wild-type FLT3 models to assess selectivity.
Key Assays for Target Validation Kinase profiling (Broad Institute KinomeScan) Phospho-flow cytometry for FLT3 signaling CRISPR/Cas9 knockout of FLT3-ITD in cell lines
Q. How should researchers design preclinical studies to evaluate this compound efficacy while minimizing confounding factors?
- Methodological Guidance :
- Standardize in vivo models (e.g., patient-derived xenografts with FLT3-ITD mutations) to mimic human AML heterogeneity.
- Include control groups treated with first-generation FLT3 inhibitors (e.g., Midostaurin) for comparative efficacy analysis .
- Monitor plasma drug levels via LC-MS/MS to ensure pharmacokinetic consistency .
Advanced Research Questions
Q. What experimental strategies can address contradictory data on this compound resistance mechanisms across preclinical and clinical studies?
- Methodological Guidance :
-
Perform longitudinal genomic sequencing of resistant clones to identify acquired mutations (e.g., FLT3-F691L gatekeeper mutations).
-
Use RNA-seq to profile compensatory pathways (e.g., MAPK/ERK or STAT5 activation) .
-
Validate findings in co-culture systems with stromal cells to mimic bone marrow microenvironment interactions.
Common Resistance Mechanisms FLT3 secondary mutations Upregulation of anti-apoptotic proteins (BCL-2, MCL-1) Activation of parallel signaling pathways (AXL, SYK)
Q. How can researchers optimize combination therapies involving this compound to overcome resistance without exacerbating toxicity?
- Methodological Guidance :
- Screen combinatorial drug libraries (e.g., HDAC inhibitors or BCL-2 antagonists) using synergy scoring models (e.g., Chou-Talalay method).
- Validate in zebrafish AML models for rapid toxicity profiling .
- Leverage pharmacokinetic-pharmacodynamic (PK/PD) modeling to predict safe dosing windows .
Q. What methodologies are critical for reconciling discrepancies in this compound’s efficacy between in vitro and in vivo models?
- Methodological Guidance :
- Compare drug exposure levels (AUC, Cmax) across models using bioanalytical assays.
- Incorporate stromal cell co-cultures in vitro to mimic in vivo microenvironmental protection of leukemic cells .
- Use single-cell RNA sequencing to identify subpopulations with differential drug responses.
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing heterogeneous responses to this compound in clinical trial data?
- Methodological Guidance :
- Apply mixed-effects models to account for inter-patient variability in FLT3-ITD allelic ratio and co-mutations.
- Use Kaplan-Meier survival analysis stratified by baseline biomarkers (e.g., NPM1 mutation status) .
Q. How can researchers ensure reproducibility of this compound studies across laboratories?
- Methodological Guidance :
- Adopt standardized protocols for cell culture (e.g., ATCC guidelines) and in vivo dosing regimens.
- Share raw data (e.g., flow cytometry FCS files) and analysis scripts via repositories like Zenodo .
- Include detailed synthesis and characterization data for this compound analogs in supplementary materials .
Ethical & Safety Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Guidance :
-
Follow GHS-compliant procedures: Use PPE (gloves, lab coats), avoid aerosol formation, and store at -20°C in sealed containers .
-
Implement waste disposal protocols for organic solvents used in pharmacokinetic studies.
Critical Safety Measures Ventilation: Use fume hoods during weighing Emergency response: Eye wash stations and CO2 fire extinguishers
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
